molecular formula C6H5Cl2F3N2 B1379162 4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride CAS No. 1461706-78-4

4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride

Cat. No.: B1379162
CAS No.: 1461706-78-4
M. Wt: 233.02 g/mol
InChI Key: BPOFLICWGMIQBS-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chlorine atom at the 4th position, a trifluoromethyl group at the 5th position, and an amine group at the 2nd position of the pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride typically involves the following steps:

    Chlorination: The starting material, 2-amino-5-(trifluoromethyl)pyridine, undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4th position.

    Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to form the desired amine group at the 2nd position.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced amines or other derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an inhibitor in various biological pathways, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

Uniqueness

4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

4-chloro-5-(trifluoromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2.ClH/c7-4-1-5(11)12-2-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOFLICWGMIQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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